![molecular formula C8H8F3NO3S B1438254 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonamide CAS No. 1094536-97-6](/img/structure/B1438254.png)
4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonamide
Overview
Description
4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonamide, also known as 4-TFEBSA, is a synthetic compound with a wide range of applications in scientific research. It is an organosulfonamide, a type of organic compound that contains both sulfur and nitrogen in its molecular structure. 4-TFEBSA has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology due to its unique properties and potential uses.
Scientific Research Applications
Structural and Spectroscopic Analysis
- 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonamide and related compounds have been studied for their molecular structure and vibrational frequencies using techniques like FTIR, NMR, and X-ray diffraction. These studies provide insights into the molecular geometry, stability, and charge transfer within the molecule. For instance, research on similar sulfonamide compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide has shown detailed structural analysis using Density Functional Theory (DFT) (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Chemical Synthesis and Characterization
- The synthesis and characterization of compounds similar to this compound have been explored. For example, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide and its structural characterization using FT-IR and NMR techniques have been reported (Peng-yun, 2013).
Molecular Interactions and Thermodynamics
- Research has also focused on understanding the molecular interactions and thermodynamics of sulfonamides. For instance, studies on various 4-amino-N-aryl-benzene-sulfonamides provided insights into crystal structures, solubility, solvation, and thermodynamic functions of sublimation processes (Perlovich et al., 2008).
Enzyme Inhibition and Antioxidant Activities
- Some sulfonamides, closely related to this compound, have been investigated for their enzyme inhibition and antioxidant properties. For example, a study on new phenylalanine-based sulfonamides evaluated their radical scavenging and enzyme inhibition activities (Danish et al., 2021).
properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c9-8(10,11)5-15-6-1-3-7(4-2-6)16(12,13)14/h1-4H,5H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCKSSOHQHRRAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)(F)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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